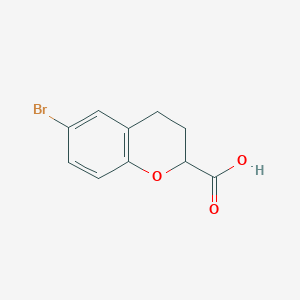

3-Acetamido-2-methylphenyl Acetate

説明

The compound "3-Acetamido-2-methylphenyl Acetate" is not directly mentioned in the provided papers. However, the papers discuss various related acetamide derivatives and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involves acetylation, esterification, and ester interchange steps, which could be relevant to the synthesis of 3-Acetamido-2-methylphenyl Acetate .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including acetylation and esterification. For example, 2-hydroxy-N-methyl-N-phenyl-acetamide is synthesized using chloracetyl chloride and N-methylaniline, followed by reactions with anhydrous sodium acetate and methanol . Similarly, the synthesis of antioxidant acetamide derivatives involves condensation reactions between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . These methods could potentially be adapted for the synthesis of 3-Acetamido-2-methylphenyl Acetate.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized using techniques such as FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis . The geometric parameters of these compounds are often compared to similar acetanilides to understand their conformation and bonding . For 3-Acetamido-2-methylphenyl Acetate, similar analytical techniques would be used to determine its molecular structure.

Chemical Reactions Analysis

The chemical reactions involving acetamide derivatives can include intermolecular hydrogen bonding, as observed in 2-Chloro-N-(3-methylphenyl)acetamide, where dual intermolecular N—H⋯O hydrogen bonds link the molecules . The antioxidant activity of acetamide derivatives is evaluated using assays like FRAP and DPPH, indicating their potential reactivity in biological systems . These reactions provide a context for understanding how 3-Acetamido-2-methylphenyl Acetate might behave chemically.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be inferred from their synthesis and molecular structure. For instance, the yields and conditions of the synthesis steps provide information on the stability and reactivity of the compounds . The presence of substituents, such as halogens, can significantly affect the antioxidant activity and could similarly influence the properties of 3-Acetamido-2-methylphenyl Acetate . The molecular conformation, as determined by X-ray diffraction or NMR spectroscopy, also contributes to the understanding of the compound's properties .

科学的研究の応用

Applications in Crystal Structure and Molecular Interactions

Crystal Structure Insights Research by Camerman et al. (2005) explored the crystal structure of similar acetamido derivatives, providing insights into the molecular conformations and interactions such as hydrogen bonding and packing interactions. These findings are crucial for understanding the physical and chemical properties of 3-Acetamido-2-methylphenyl Acetate and related compounds, which can be vital for material science and pharmaceuticals (Camerman et al., 2005).

Mechanism and Kinetics in Synthesis Processes Magadum and Yadav (2018) focused on the chemoselective acetylation of aminophenols, an essential reaction for synthesizing various pharmaceutical intermediates. The study provided detailed insights into the reaction's mechanism and kinetics, emphasizing the importance of such processes in developing synthetic pathways for complex molecules, including 3-Acetamido-2-methylphenyl Acetate (Magadum & Yadav, 2018).

Application in Synthesis of Antimalarial Drugs and DNA Binding Polymers

Intermediate in Antimalarial Drugs Synthesis 3-Acetamido-2-methylphenyl Acetate and its derivatives serve as key intermediates in synthesizing antimalarial drugs. The research by Beau et al. (1978) and others delves into the synthesis routes and the molecular structure elucidation of these intermediates, highlighting the compound's significance in medicinal chemistry and drug development (Beau et al., 1978).

Binding with DNA Carreon et al. (2014) synthesized a water-soluble cationic polythiophene derivative related to 3-Acetamido-2-methylphenyl Acetate, demonstrating its potential in binding DNA and forming polyplexes. This study indicates the compound's utility in gene therapy, showcasing its biotechnological applications (Carreon et al., 2014).

特性

IUPAC Name |

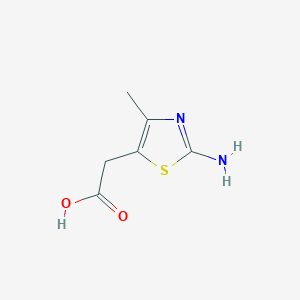

(3-acetamido-2-methylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7-10(12-8(2)13)5-4-6-11(7)15-9(3)14/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAOUSXREOGFST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetamido-2-methylphenyl Acetate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[d]oxazole-5-carbaldehyde](/img/structure/B1291999.png)

![Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate](/img/structure/B1292004.png)